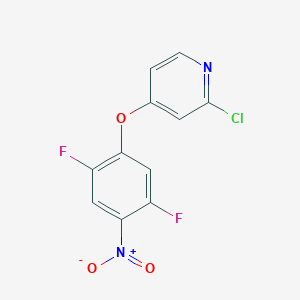

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Description

BenchChem offers high-quality 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWVQWJVRJRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a halogenated aromatic ether containing a pyridine ring linked to a difluoronitrophenyl group. This compound, identified by the CAS number 1225278-64-7, represents a key structural motif in medicinal chemistry and drug discovery. Its importance lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of a reactive chlorine atom on the pyridine ring, coupled with the electron-withdrawing nature of the difluoronitrophenoxy moiety, makes it a valuable building block for creating libraries of compounds for biological screening.

This technical guide provides a comprehensive overview of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, including its synthesis, chemical properties, and potential applications. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, its fundamental properties can be derived from its chemical structure and information available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1225278-64-7 | Synchem[1] |

| Molecular Formula | C₁₁H₅ClF₂N₂O₃ | Synchem[1] |

| Molecular Weight | 286.62 g/mol | Synchem[1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Purity | ≥95% (commercially available) | Synchem[1] |

Synthesis and Mechanism

The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism is fundamental in the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups.

In this specific synthesis, the likely precursors are 2,4-dichloropyridine and 2,5-difluoro-4-nitrophenol. The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2,5-difluoro-4-nitrophenol in the presence of a base) on the electron-deficient C4 position of the 2,4-dichloropyridine ring. The presence of the nitro group and fluorine atoms on the phenol ring enhances the acidity of the hydroxyl group, facilitating the formation of the phenoxide. On the pyridine ring, the chlorine atom at the 4-position is the more reactive site for nucleophilic substitution compared to the chlorine at the 2-position, a common reactivity pattern for dihalopyridines.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target molecule via SNAr reaction.

Exemplary Synthetic Protocol

The following protocol is a generalized procedure based on the synthesis of structurally similar compounds. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

2,4-Dichloropyridine

-

2,5-Difluoro-4-nitrophenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,5-difluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2,4-dichloropyridine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation and Quality Control:

-

TLC Monitoring: Routinely check the reaction progress to avoid the formation of by-products.

-

Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Assessment: Determine the purity of the final compound by High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery

While specific biological activities of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine have not been extensively reported in publicly available literature, its structural components are prevalent in a variety of pharmacologically active molecules. Pyrimidine and pyridine derivatives are known to be important intermediates in the synthesis of a wide range of therapeutic agents, including anticancer and antimicrobial drugs[2][3].

The 2-chloropyridine moiety serves as a versatile handle for further chemical modifications. The chlorine atom can be displaced by various nucleophiles in subsequent SNAr reactions or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This adaptability makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery programs.

The difluoronitrophenyl group is also a key feature. The fluorine atoms can enhance metabolic stability and binding affinity of a molecule to its biological target. The nitro group can be a precursor to an amino group through reduction, which can then be further functionalized.

Safety and Handling

Recommended safety precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

Conclusion

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis via a robust SNAr reaction and the presence of multiple reactive sites make it an ideal building block for the creation of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development.

References

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 3. US6255542B1 - Process for preparing 2-chloro-4-nitroalkylbenzene - Google Patents [patents.google.com]

- 4. EP3257852A1 - Preparation method for praziquantel and intermediate compounds thereof - Google Patents [patents.google.com]

Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

[1][2]

Executive Summary

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a high-value "linchpin" scaffold in modern drug discovery.[1] It functions as a dual-reactive intermediate, bridging a substituted pyridine ring (common in kinase hinge-binding motifs) with a highly functionalized phenyl ether (characteristic of the hydrophobic pocket binding domain in c-Met/VEGFR inhibitors).[1] Its structural integrity allows for orthogonal functionalization: the nitro group serves as a masked aniline for urea/amide formation, while the 2-chloro position on the pyridine allows for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine |

| CAS Number | 1225278-64-7 |

| Molecular Formula | C₁₁H₅ClF₂N₂O₃ |

| Molecular Weight | 286.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |

| Key Functional Groups | 2-Chloropyridine (Electrophile), Nitro (Reducible), Ether (Linker) |

| Hazards | Irritant (Skin/Eye), Potential Sensitizer.[1] Handle under inert atmosphere. |

Synthetic Pathways & Process Chemistry[2][7]

The synthesis of this intermediate requires careful control of regioselectivity to avoid N-alkylation byproducts.[1] Two primary routes exist, with Route A being the industry standard for scalability and yield.

Route A: S_NAr Coupling of 2-Chloro-4-hydroxypyridine (Preferred)

This route utilizes the high reactivity of 2,4,5-trifluoronitrobenzene. The key challenge is the ambident nature of the pyridone/hydroxypyridine tautomer.

-

Precursors: 2-Chloro-4-hydroxypyridine + 2,4,5-Trifluoronitrobenzene.

-

Conditions: K₂CO₃ (1.5 eq), DMF, 60–80°C.

-

Mechanism: Nucleophilic Aromatic Substitution (S_NAr).

-

Regiocontrol: The 4-position of the nitrobenzene is activated by the para-nitro group and the inductive effect of the two fluorine atoms.[1]

Route B: S_NAr Coupling of 2,4-Dichloropyridine

Alternatively, one can displace the C4-chlorine of the pyridine with a phenol.

-

Precursors: 2,4-Dichloropyridine + 2,5-Difluoro-4-nitrophenol.

-

Conditions: NaH or K₂CO₃, DMSO, 100°C.

-

Drawback: 2,4-Dichloropyridine is less regioselective (C2 vs C4 attack) compared to the specific activation in Route A.

Visualization of Synthetic Logic (DOT Diagram)

Figure 1: Convergent synthetic pathways. Route A is preferred to minimize regio-isomeric byproducts.[1]

Mechanistic Insights & Troubleshooting

The Ambident Nucleophile Challenge

2-Chloro-4-hydroxypyridine exists in equilibrium with its tautomer, 2-chloro-4-pyridone.[1]

-

Problem: If the nitrogen atom attacks the electrophile, you form the N-arylated impurity (a pyridone derivative), which is often a "dead end" in synthesis.

-

Solution: Use a polar aprotic solvent (DMF or DMSO) which solvates the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic at the Oxygen center. Maintaining a temperature below 90°C also favors O-alkylation over the thermodynamically stable N-alkylation.[1]

Regioselectivity on the Nitrobenzene

In Route A, the nucleophile attacks the carbon para to the nitro group.

-

Why? The nitro group withdraws electron density via resonance (mesomeric effect) primarily from the ortho and para positions. The fluorine atoms at positions 2 and 5 further activate the ring via induction. The position para to the nitro group is the most electron-deficient and sterically accessible.

Downstream Applications (Drug Design)

This intermediate is a precursor to Type II Kinase Inhibitors (e.g., analogs of Foretinib or Cabozantinib). The workflow typically proceeds as follows:

-

Reduction: The nitro group is reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C).

-

Urea Formation: The resulting aniline is reacted with an isocyanate (or phenyl chloroformate followed by an amine) to create the "linker" that binds to the kinase hydrophobic pocket.

-

Cross-Coupling: The 2-chloro pyridine moiety undergoes Suzuki coupling to attach a solubilizing group (e.g., a piperazine or morpholine ring).

Experimental Protocol: Nitro Reduction (Standard)

-

Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).

-

Solvent: Ethanol/Water (4:1).

-

Procedure:

-

Dissolve 10 mmol of the nitro-intermediate in 50 mL EtOH/H₂O.

-

Add NH₄Cl and Iron powder.

-

Reflux for 2–4 hours (Monitor by LCMS; disappearance of m/z 287, appearance of m/z 257).

-

Filter hot through Celite to remove iron sludge.

-

Concentrate filtrate to yield the aniline.

-

References

-

Preparation of Kinase Inhibitors: World Intellectual Property Organization, Patent WO2007047793. (Describes pyridine/quinoline ether synthesis for kinase inhibition).

-

Nucleophilic Aromatic Substitution (S_NAr) Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412.

-

Ambident Reactivity of Hydroxypyridines: Journal of Organic Chemistry, "Alkylation of 2-hydroxypyridine derivatives: O- vs N-alkylation control." (General Methodology Reference).

-

c-Met Inhibitor Structure-Activity Relationships: Journal of Medicinal Chemistry, "Discovery of Foretinib (GSK1363089), an Orally Efficacious c-Met Inhibitor." (Provides context for the diaryl ether scaffold).

The Strategic Utility of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the quest for highly selective and potent small molecule inhibitors remains a paramount objective. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to interact with key biological targets. The pyridine nucleus is one such scaffold, forming the backbone of numerous FDA-approved drugs.[1] This guide focuses on a particularly valuable, functionalized pyridine derivative: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine . This compound has garnered significant interest as a key building block in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology and immunology.[2]

This technical guide will provide an in-depth analysis of the synthesis, chemical properties, and strategic applications of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in medicinal chemistry. We will explore the rationale behind its specific substitution pattern and provide detailed protocols for its use in the synthesis of advanced intermediates for drug discovery programs.

Physicochemical Properties and Strategic Design

The efficacy of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine as a medicinal chemistry building block is not coincidental; it is a product of rational design, where each substituent plays a crucial role.

| Property | Value | Source |

| Molecular Formula | C₁₁H₅ClF₂N₂O₃ | [3] |

| Molecular Weight | 286.62 g/mol | [3] |

| CAS Number | 1225278-64-7 | [3] |

The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 2,5-difluoro-4-nitrophenoxy group. Let's dissect the strategic importance of each component:

-

2-Chloropyridine Moiety: The chlorine atom at the 2-position is the primary reactive handle of the molecule. It is susceptible to nucleophilic aromatic substitution (SNA) reactions, allowing for the facile introduction of various amine-containing fragments. This reaction is fundamental to building the final drug molecule, often by coupling the pyridine core with another key pharmacophore. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack.

-

4-Phenoxypyridine Linkage: The ether linkage at the 4-position provides a flexible yet stable connection to the substituted phenyl ring. This linkage influences the overall conformation of the molecule and can be crucial for orienting the substituents for optimal target engagement.

-

2,5-Difluoro Substitution: The two fluorine atoms on the phenyl ring serve multiple purposes. Fluorine is a bioisostere of hydrogen but has significantly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups and influence binding interactions through the formation of hydrogen bonds or dipole-dipole interactions. Furthermore, the strategic placement of fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of the final compound.

-

4-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the phenoxy ring has two major implications. Electronically, it further activates the phenoxy ring system and can influence the electronic environment of the entire molecule, potentially enhancing binding affinity to the target protein. Synthetically, the nitro group is a versatile functional handle that can be readily reduced to an amine. This resultant amino group can then be further functionalized, allowing for the exploration of additional chemical space and the introduction of moieties that can improve solubility or create additional binding interactions.

Synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

While specific, detailed public-domain synthesis protocols for this exact molecule are scarce, its preparation can be inferred from established methodologies for synthesizing analogous substituted pyridines. A plausible and commonly employed synthetic strategy involves a nucleophilic aromatic substitution reaction.

Conceptual Synthetic Workflow

The synthesis would likely proceed via the reaction of 2,4-dichloropyridine with 2,5-difluoro-4-nitrophenol in the presence of a suitable base. The greater reactivity of the chlorine atom at the 4-position of 2,4-dichloropyridine towards nucleophilic substitution allows for the selective formation of the desired 4-phenoxy ether.

Caption: Conceptual synthetic route to the target molecule.

Exemplary Laboratory Protocol (Hypothetical)

The following is a representative, field-proven protocol for a nucleophilic aromatic substitution to generate a similar 2-chloro-4-phenoxypyridine scaffold. This should be adapted and optimized for the specific reactants.

Materials:

-

2,4-Dichloropyridine (1.0 eq)

-

2,5-Difluoro-4-nitrophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 2,5-difluoro-4-nitrophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

-

Add 2,4-dichloropyridine to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.

Application in the Synthesis of Kinase Inhibitors

The true value of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is realized in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Core Strategy: Building the Final Inhibitor

The general strategy involves a two-step process:

-

Nucleophilic Substitution: The 2-chloro position of the title building block is reacted with a suitable amine-containing fragment. This is often a complex, heterocyclic moiety designed to interact with specific residues in the kinase active site.

-

Nitro Group Reduction and Further Functionalization: The nitro group on the phenoxy ring is reduced to an amine. This newly formed amine can then be acylated or coupled with other fragments to introduce additional points of interaction with the target kinase, enhance solubility, or fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: General workflow for kinase inhibitor synthesis.

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

While a specific named drug is not yet in the public domain, patent literature provides examples of the application of this building block in the synthesis of irreversible kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[2]

The following protocol is adapted from procedures described for the synthesis of structurally related pyrimidine and pyridine kinase inhibitors.[2]

Step 1: Nucleophilic Substitution with a Key Amine Fragment

Materials:

-

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (1.0 eq)

-

(R)-1-(3-aminopiperidin-1-yl)prop-2-en-1-one (a representative amine fragment for BTK inhibitors) (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane

Procedure:

-

To a reaction vessel, add 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, (R)-1-(3-aminopiperidin-1-yl)prop-2-en-1-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 100-110 °C for 12-18 hours, or until the starting material is consumed as monitored by LC-MS.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the coupled intermediate.

Step 2: Reduction of the Nitro Group

Materials:

-

The coupled intermediate from Step 1 (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Ethanol/Water mixture (e.g., 4:1)

Procedure:

-

Suspend the coupled intermediate in the ethanol/water mixture.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and filter through celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product. This product is now ready for further functionalization.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a sophisticated and highly valuable building block for medicinal chemists. Its carefully orchestrated substitution pattern provides a unique combination of reactivity and functionality that is ideally suited for the synthesis of complex, targeted therapeutics. The reactive 2-chloro position allows for the strategic introduction of key pharmacophoric elements, while the latent amine in the form of the nitro group provides a gateway for further optimization of the final compound's properties. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed, versatile building blocks like 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine will undoubtedly increase. Its continued use in drug discovery programs is a testament to the power of rational molecular design in addressing complex medical challenges.

References

-

Preparation method of 2-amino-4-fluoropyridine. Eureka | Patsnap. Accessed January 30, 2026. [Link]

- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Pyrrolopyrimidine compounds as CDK inhibitors.

- 2,4-pyrimidinediamine compounds and their uses.

- Synthetic method of 2-amino-4-fluoropyridine.

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. Accessed January 30, 2026. [Link]

- Process for preparing 2-aminopyridine derivatives.

-

Facile regioselective synthesis of novel bioactive thiazolyl-pyrazoline derivatives via a three-component reaction and their antimicrobial activity. PubMed. Accessed January 30, 2026. [Link]

- Alk-5 inhibitors and uses thereof.

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Accessed January 30, 2026. [Link]

-

Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. ResearchGate. Accessed January 30, 2026. [Link]

- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. Accessed January 30, 2026. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Accessed January 30, 2026. [Link]

-

Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. Accessed January 30, 2026. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Accessed January 30, 2026. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Accessed January 30, 2026. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Accessed January 30, 2026. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. Accessed January 30, 2026. [Link]

-

From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. IRB Barcelona. Accessed January 30, 2026. [Link]

-

Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers. Accessed January 30, 2026. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Accessed January 30, 2026. [Link]

-

Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. Accessed January 30, 2026. [Link]

-

Phenazopyridine Pharmacology. YouTube. Accessed January 30, 2026. [Link]

-

(PDF) Design, synthesis, and antiproliferative and CDK2-cyclin A inhibitory activity of novel flavopiridol analogues. ResearchGate. Accessed January 30, 2026. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Accessed January 30, 2026. [Link]

-

A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Wiley Online Library. Accessed January 30, 2026. [Link]

-

Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Publishing. Accessed January 30, 2026. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Accessed January 30, 2026. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Accessed January 30, 2026. [Link]

Sources

"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" for novel bioactive molecule synthesis

Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in Bioactive Scaffold Design

Executive Summary

The molecule 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine represents a high-value pharmacophore and agrochemical intermediate. It bridges two privileged structures: a halogenated pyridine and a polyfluorinated nitrobenzene. This scaffold is particularly significant in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and Type II Kinase inhibitors (pharmaceuticals). Its structural duality—offering an electrophilic handle (2-Cl) for diversification and a reducible nitro group for core scaffold assembly—makes it a versatile node in divergent synthesis.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application, moving beyond basic recipes to explore the mechanistic causality required for industrial scalability.

Part 1: Structural Analysis & Reactivity Profile

The utility of this molecule stems from three distinct electronic features that govern its reactivity and biological interaction:

-

The Pyridine Core (2-Chloro-4-substituted): The 2-chloro position is activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is relatively stable to mild nucleophiles, allowing chemoselective manipulation of the 4-position first.

-

The Ether Linkage: The ether oxygen acts as a hinge, providing the necessary flexibility for the molecule to adopt varying conformations within a binding pocket (e.g., the ATP-binding site of kinases or the PPO enzyme active site).

-

The Fluorinated Nitroarene: The 2,5-difluoro substitution pattern modulates the pKa of the phenol (in the precursor) and the electronics of the resulting ether. Fluorine atoms increase metabolic stability by blocking oxidative metabolism at the ring positions and enhance lipophilicity (LogP), facilitating membrane permeability.

Part 2: Synthetic Pathways[1]

The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine relies on Nucleophilic Aromatic Substitution (S_NAr) . Two primary routes exist, defined by which ring acts as the electrophile.

Route A: The Convergent Industrial Route (Preferred)

-

Nucleophile: 2,5-Difluoro-4-nitrophenol

-

Electrophile: 2,4-Dichloropyridine

-

Mechanism: S_NAr at the C4 position of the pyridine.

Causality & Selectivity: The reaction is highly regioselective for the C4 position of the pyridine. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate formed at C4 (para-like) more effectively than at C2 (ortho-like). Additionally, steric hindrance at C2 is slightly higher.

Route B: The Alternative Coupling

-

Nucleophile: 2-Chloro-4-hydroxypyridine

-

Electrophile: 2,4,5-Trifluoronitrobenzene

-

Mechanism: S_NAr at the C4 position of the nitrobenzene.

Comparison of Reaction Conditions:

| Parameter | Route A (Preferred) | Route B (Alternative) |

| Solvent | DMF, DMSO, or NMP | DMF or Acetonitrile |

| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or NaH |

| Temperature | 80°C – 100°C | 60°C – 80°C |

| Selectivity | >95% C4 substitution on Pyridine | High (C4 activated by Nitro) |

| Cost | 2,4-Dichloropyridine is a commodity chemical | Trifluoronitrobenzene is costlier |

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent S_NAr synthesis pathway demonstrating the regioselective coupling of 2,4-dichloropyridine and the substituted phenol.

Part 3: Experimental Protocols

Protocol: Synthesis via Route A (Self-Validating System)

Reagents:

-

2,4-Dichloropyridine (1.0 eq)

-

2,5-Difluoro-4-nitrophenol (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 eq)

-

DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2,5-difluoro-4-nitrophenol (1.05 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

-

Why: This deprotonates the phenol to form the phenoxide anion, visible as a color change (often yellow to deep orange). Pre-forming the nucleophile prevents competitive hydrolysis of the electrophile.

-

-

Coupling: Add 2,4-dichloropyridine (1.0 eq) in one portion. Equip the flask with a reflux condenser and heat to 90°C under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (dichloropyridine) should be consumed within 3-5 hours.

-

Validation: The product will be more polar than the dichloropyridine but less polar than the phenol.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

-

Observation: The product typically precipitates as a solid.

-

-

Purification: Filter the solid. Wash with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Part 4: Downstream Transformations & Applications

Once synthesized, the molecule serves as a divergent point for library generation.

Agrochemical Application: PPO Inhibitors

The "2-chloro-4-pyridyloxy" moiety is a bioisostere for the diphenyl ether class of herbicides (e.g., Pyraflufen-ethyl analogs).

-

Transformation: The nitro group is reduced to an aniline, then functionalized with a sulfonyl isocyanate or similar electrophile to create the final herbicide.

-

Mechanism: These molecules inhibit Protoporphyrinogen Oxidase, causing accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying plant cell membranes.

Pharmaceutical Application: Kinase Inhibitors[2]

-

Transformation:

-

Path A (Nitro Reduction): Reduction to aniline using Fe/NH₄Cl or H₂/Pd-C. The resulting aniline is a "privileged structure" for the hinge-binding region of kinases (e.g., c-Met, VEGFR).

-

Path B (Chlorine Displacement): The 2-Cl position is susceptible to Buchwald-Hartwig amination to introduce solubilizing groups (e.g., piperazines).

-

Visualization: Divergent Synthesis Map

Caption: Figure 2. Divergent synthetic utility of the core scaffold in pharmaceutical and agrochemical workflows.

Part 5: Safety & Handling

-

Nitro Compounds: While this specific molecule is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

-

Fluorinated Aromatics: Skin contact can cause irritation.[1] Use standard PPE (gloves, goggles).

-

Waste Disposal: The aqueous waste from the DMF workup contains fluoride ions and pyridine residues; dispose of via halogenated organic waste streams.

References

-

Nucleophilic Aromatic Substitution (S_NAr)

-

PPO Inhibitor Chemistry

- Topic: Structure-Activity Rel

-

Source:

-

Synthesis of Fluorinated Intermediates

-

Kinase Inhibitor Scaffolds

- Topic: Pyridine-based kinase inhibitors.

-

Source:

Sources

- 1. 2,4-D Fact Sheet [npic.orst.edu]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

Spectroscopic Characterization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic signatures of the molecule based on fundamental principles and data from analogous structures. While experimental data for this specific compound is not publicly available, this guide serves as a robust predictive analysis to aid in its identification and characterization.

The structural complexity of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, incorporating a chlorinated pyridine ring linked via an ether bond to a difluorinated nitrophenyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will delve into the anticipated results from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will provide a detailed rationale for the predicted spectral features, rooted in the electronic and structural properties of the molecule, alongside field-proven experimental protocols for data acquisition.

Molecular Structure and Key Features

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine possesses a molecular formula of C₁₁H₅ClF₂N₂O₃ and a molecular weight of approximately 286.62 g/mol .[1] The key structural features that will govern its spectroscopic properties include:

-

Two Aromatic Rings: A pyridine ring and a benzene ring, each with distinct electronic environments.

-

Halogen Substituents: A chlorine atom on the pyridine ring and two fluorine atoms on the benzene ring, which will induce characteristic isotopic patterns in mass spectrometry and influence chemical shifts in NMR spectroscopy.

-

Electron-Withdrawing Groups: The nitro group (NO₂) and the halogen atoms significantly influence the electron density distribution across both aromatic systems.

-

Ether Linkage: The C-O-C bond connecting the two aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, both ¹H and ¹³C NMR will provide critical connectivity and structural information.

¹H NMR Spectroscopy: A Window into the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[2][3] The choice of solvent is critical to avoid overlapping signals with the analyte.[4]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).[2]

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons. The electron-withdrawing nature of the substituents will generally lead to downfield chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.3 - 8.5 | Doublet | 1H | H-6' (Pyridine) | The proton adjacent to the nitrogen and ortho to the chlorine will be significantly deshielded. |

| ~7.8 - 8.0 | Doublet of doublets | 1H | H-3 (Benzene) | This proton is ortho to the nitro group and will experience strong deshielding. Coupling to the adjacent fluorine will result in a doublet of doublets. |

| ~7.2 - 7.4 | Doublet of doublets | 1H | H-6 (Benzene) | This proton is ortho to a fluorine atom and will be influenced by its electron-withdrawing effect. It will show coupling to the adjacent fluorine. |

| ~7.0 - 7.2 | Doublet | 1H | H-5' (Pyridine) | This proton is meta to the chlorine and will be less deshielded than H-6'. |

| ~6.8 - 7.0 | Singlet (or narrow doublet) | 1H | H-3' (Pyridine) | This proton is ortho to the ether linkage and will show a distinct chemical shift. |

Note: The exact chemical shifts and coupling constants are predictions and may vary based on the solvent and experimental conditions. The predictions are based on analogous structures found in the literature.[5][6][7][8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their electronic environment. Due to the lack of symmetry, all 11 carbon atoms in the molecule are expected to be unique and produce distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 - 165 | C-4' (Pyridine) | Carbon attached to the ether oxygen. |

| ~155 - 160 | C-2' (Pyridine) | Carbon bearing the chlorine atom. |

| ~150 - 155 | C-2, C-5 (Benzene) | Carbons attached to fluorine atoms (expect C-F coupling). |

| ~145 - 150 | C-6' (Pyridine) | Carbon adjacent to nitrogen. |

| ~140 - 145 | C-4 (Benzene) | Carbon attached to the nitro group. |

| ~130 - 135 | C-1 (Benzene) | Carbon attached to the ether oxygen. |

| ~120 - 125 | C-6 (Benzene) | Aromatic CH. |

| ~115 - 120 | C-3 (Benzene) | Aromatic CH. |

| ~110 - 115 | C-5' (Pyridine) | Aromatic CH. |

| ~105 - 110 | C-3' (Pyridine) | Aromatic CH. |

Note: The chemical shifts for carbons attached to fluorine will appear as doublets due to C-F coupling. The predictions are based on data from similar substituted aromatic compounds.[9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is expected to show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.

Experimental Protocol:

For a solid sample, the thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[13][14]

-

Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[14][15]

-

Film Formation: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[13][14]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale for Prediction |

| ~3100 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the pyridine and benzene rings. |

| ~1600 - 1450 | Aromatic C=C and C=N stretching | Multiple bands are expected in this region due to the vibrations of the aromatic rings.[16] |

| ~1530 - 1500 and ~1350 - 1330 | Asymmetric and symmetric NO₂ stretching | These two strong absorptions are characteristic of the nitro group.[17] |

| ~1250 - 1200 | Aryl-O-Aryl ether C-O stretching (asymmetric) | The ether linkage will give rise to a strong absorption band in this region. |

| ~1150 - 1100 | C-F stretching | Strong absorptions due to the carbon-fluorine bonds.[18] |

| ~850 - 750 | C-Cl stretching | A moderate to strong absorption band is expected for the carbon-chlorine bond. |

| ~900 - 690 | Out-of-plane C-H bending | The substitution pattern on the aromatic rings will influence the position of these bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, electron ionization (EI) mass spectrometry is a suitable technique.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum:

Molecular Ion (M⁺˙):

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (286.62 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. The M⁺˙ peak will appear at m/z 286 (containing ³⁵Cl) and an M+2 peak at m/z 288 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[19]

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be driven by the cleavage of the weakest bonds and the formation of stable fragments.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 240.[20]

-

Cleavage of the Ether Bond: The C-O bonds of the ether linkage are susceptible to cleavage. This can lead to fragments corresponding to the chloropyridinoxy radical and the difluoronitrophenyl cation, or vice versa.

-

Loss of Cl: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 251.[21]

-

Loss of CO: Subsequent fragmentation of ether-containing ions can involve the loss of a neutral carbon monoxide molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems and chromophores like the nitro group in 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine will result in characteristic UV-Vis absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.[22] Use the pure solvent as a reference.

Predicted UV-Vis Spectrum:

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions.

| Predicted λmax (nm) | Transition Type | Rationale for Prediction |

| ~220 - 250 | π → π | Associated with the electronic transitions within the aromatic rings. |

| ~270 - 320 | π → π and n → π* | The presence of the nitro group and the extended conjugation across the ether linkage will likely result in a distinct absorption band in this region.[23][24] |

The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.

Workflow and Data Integration

The comprehensive characterization of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine relies on the integration of data from all the aforementioned spectroscopic techniques. The logical workflow for this process is illustrated below.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. By leveraging fundamental principles and comparative data from structurally related molecules, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectroscopy. The provided experimental protocols offer a practical framework for acquiring high-quality data. The integrated interpretation of these spectroscopic techniques will be crucial for the unambiguous structural elucidation and confirmation of this novel compound, thereby supporting its potential applications in research and drug development.

References

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Difluoro-4-chloropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

YouTube. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

Penn Science Teacher Institute. (n.d.). Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-2',4'-difluoroacetophenone (51336-94-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Penn Science Teacher Institute [sas.upenn.edu]

- 23. researchgate.net [researchgate.net]

- 24. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Methodological & Application

"2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine" reaction with amines

Application Note: Regioselective Amination of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Executive Summary

The scaffold 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7) represents a high-value intermediate in the synthesis of multi-kinase inhibitors (e.g., c-Met, VEGFR targets). This molecule presents a unique challenge in medicinal chemistry: it is a bi-electrophilic system containing three potential sites for nucleophilic attack.

Successful utilization of this scaffold requires precise control over regioselectivity. This guide details the mechanistic hierarchy of reactivity and provides validated protocols for the controlled reaction with amines. Our focus is on distinguishing between the kinetically favored displacement of the phenyl-fluorine and the thermodynamically demanding displacement of the pyridyl-chlorine.

Mechanistic Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the substrate. The molecule contains three electrophilic centers, but only two are practically accessible to amines under standard conditions.

Electrophilic Site Hierarchy

| Site | Moiety | Activation Source | Reactivity Rank | Mechanism |

| Site A | Phenyl-C5 Fluorine | ortho-Nitro group (Strong resonance withdrawal) | 1 (Highest) | SNAr (Fast at RT) |

| Site B | Pyridine-C2 Chlorine | Pyridine Nitrogen (Inductive/Resonance) | 2 (Moderate) | SNAr (Requires Heat) or Pd-Catalysis |

| Site C | Phenyl-C2 Fluorine | meta-Nitro group (Inductive only) | 3 (Low) | Inert under standard conditions |

Expert Insight: The fluorine at position 5 (on the phenyl ring) is ortho to the nitro group. The Meisenheimer complex formed upon nucleophilic attack at this position is exceptionally stable due to the direct resonance delocalization of the negative charge onto the nitro oxygens. Consequently, amines will exclusively attack Site A (C5-F) under mild conditions. Attempting to displace the Pyridine-Cl (Site B) without first addressing Site A will result in complex mixtures or exclusive Site A substitution.

Experimental Protocols

Protocol A: Kinetic Control – Selective Displacement of C5-Fluorine

Target: Synthesis of 2-chloro-4-(2-amino-5-fluoro-4-nitrophenoxy)pyridine derivatives. Application: Installing the "head" group or hinge-binder while preserving the chloropyridine "tail" handle.

Reagents:

-

Substrate: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) for mildness; DMF if solubility is poor.

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous THF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: This is critical to prevent over-reaction or side reactions at the pyridine ring.

-

Addition: Add DIPEA followed by the dropwise addition of the amine.

-

Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via LC-MS. The product should show a mass shift corresponding to

.-

Checkpoint: If the Pyridine-Cl is displaced, you will see a different mass shift. At RT, this is negligible.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Thermodynamic/Catalytic Control – Displacement of Pyridine-C2 Chlorine

Target: Functionalization of the pyridine ring (e.g., adding a solubilizing morpholine or piperazine tail). Constraint: This reaction is difficult to perform selectively in the presence of the unreacted C5-Fluorine. It is best performed after Protocol A, or using Buchwald-Hartwig coupling which can be orthogonal to SNAr.

Scenario: The C5-Fluorine has already been substituted (or is not the target). We now attack the Chloropyridine.

Method B1: Thermal SNAr (For non-sensitive amines)

-

Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).

-

Base:

(3.0 equiv). -

Temperature: Heat to 80–100°C .

-

Time: 4–12 hours.

-

Note: The pyridine nitrogen activates the C2-Cl, but it is significantly slower than the nitro-activated fluorine.

Method B2: Palladium-Catalyzed Buchwald-Hartwig (High Precision) Use this if the thermal conditions degrade your molecule.

-

Catalyst:

(5 mol%) + Xantphos or BINAP (10 mol%). -

Base:

or NaOtBu. -

Solvent: 1,4-Dioxane or Toluene (degassed).

-

Temp: 80–100°C.

-

Mechanism: Oxidative addition into the C-Cl bond is generally preferred over the C-F bond, offering a way to reverse the standard SNAr selectivity, though the nitro group can sometimes poison Pd catalysts.

Decision Logic & Pathway Visualization

The following diagram illustrates the bifurcated reactivity pathways. Researchers must choose the path based on which moiety (the amine "Head" or the solubilizing "Tail") needs to be installed first.

Figure 1: Chemoselective pathways.[1] Blue path indicates the preferred, highly selective route for initial functionalization.

Safety & Handling

-

Energetic Compounds: The substrate contains a nitro group on a fluorinated aromatic ring. While generally stable, nitroaromatics can be energetic. Do not distill residues to dryness at high temperatures (>150°C).

-

Hydrofluoric Acid (HF) Generation: The SNAr reaction releases fluoride ions. In acidic workups, this can generate trace HF. Always use glass-lined or plastic ware if strictly necessary, but standard borosilicate is usually acceptable for these trace amounts. Ensure basic washes (sat.

) are thorough. -

Sensitizers: 2-chloropyridines and nitro-aromatics are potential skin sensitizers. Handle in a fume hood with nitrile gloves.

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Defines general reactivity of halopyridines).

-

SynChem. Product Data: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (CAS 1225278-64-7).[2]

- Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives: A Regioselectivity Study." Journal of Organic Chemistry, 2019.

-

Baran Lab. Haloselectivity of Heterocycles. (General principles of cross-coupling vs SNAr selectivity).

Sources

Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Abstract

The synthesis of complex heterocyclic compounds, such as 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, is a cornerstone of modern pharmaceutical and agrochemical development. Effective process control and optimization hinge on the ability to accurately monitor the reaction's progress in real-time or near real-time. This application note presents a comprehensive, multi-modal analytical strategy for monitoring the synthesis of this target molecule. We provide detailed protocols for both offline and in-situ analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The rationale behind the selection of each technique is discussed, emphasizing a holistic approach that leverages the strengths of each method to gain a deep understanding of reaction kinetics, impurity profiles, and endpoint determination.

Introduction: The Synthetic Challenge and the Need for Monitoring

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a highly functionalized molecule with a molecular weight of 286.62 g/mol [1]. Its structure suggests it is a key intermediate prepared via a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common synthetic route involves the reaction of a chloropyridine derivative with a substituted phenol.

Specifically, the likely synthesis involves the coupling of 2,4-dichloropyridine with 2,5-difluoro-4-nitrophenol in the presence of a base.

Reaction Scheme:

-

Reactant A: 2,4-Dichloropyridine

-

Reactant B: 2,5-Difluoro-4-nitrophenol

-

Base: e.g., Potassium Carbonate (K₂CO₃)

-

Solvent: e.g., Dimethylformamide (DMF) or Acetonitrile

-

Product: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

-

Byproduct: KCl, KHCO₃

Monitoring this reaction is critical for several reasons:

-

Endpoint Determination: Ensuring the reaction has gone to completion to maximize yield and minimize downstream purification challenges.

-

Impurity Profiling: Identifying and quantifying potential byproducts, such as isomers formed by reaction at the 2-position of the pyridine ring or unreacted starting materials.

-

Kinetic Understanding: Developing a kinetic profile to understand the reaction rate, which is essential for process optimization, safety, and scale-up.[2]

This guide details the application of complementary analytical techniques to achieve these monitoring goals.

Offline Chromatographic Techniques: Quantitative Snapshot Analysis

Offline techniques involve withdrawing an aliquot from the reaction vessel, quenching the reaction, and analyzing the sample. They provide high-resolution quantitative data at specific time points.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for monitoring reactions involving non-volatile, polar, and thermally sensitive molecules, making it ideally suited for this application. The strong UV absorbance of the aromatic rings in the reactants and product allows for sensitive detection.

Causality and Method Development: The choice of a reversed-phase (RP) method is logical due to the organic-soluble nature of the involved compounds. A C18 column provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. An acidic modifier like trifluoroacetic acid (TFA) is added to ensure sharp peaks by suppressing the ionization of the basic pyridine nitrogen. Wavelength selection is based on the UV maxima of the nitroaromatic chromophore, which typically provides strong absorbance around 254 nm or 300-350 nm.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in 900 µL of a 50:50 acetonitrile/water mixture. This prevents further reaction. c. Vortex the sample thoroughly. d. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]

-

Instrumentation and Conditions: a. Instrument: Standard HPLC system with a UV-Vis detector. b. Column: C18, 4.6 x 150 mm, 5 µm particle size. c. Mobile Phase A: 0.1% TFA in Water. d. Mobile Phase B: 0.1% TFA in Acetonitrile. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 10 µL. g. Detector Wavelength: 254 nm.

-

Chromatographic Method (Gradient): a. A gradient elution is recommended to resolve reactants, product, and potential impurities within a reasonable timeframe.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70% | 30% |

| 15.0 | 20% | 80% |

| 17.0 | 20% | 80% |

| 17.1 | 70% | 30% |

| 20.0 | 70% | 30% |

-

Data Analysis: a. Identify peaks by comparing retention times with pure standards of reactants and the product. b. Quantify the concentration of each species by integrating the peak area and using an external standard calibration curve.

Workflow for Offline HPLC Analysis

Caption: Workflow for offline HPLC sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred, GC-MS can serve as a powerful confirmatory technique, especially for identifying volatile impurities or confirming the identity of the main components via their mass-to-charge ratio and fragmentation patterns.[4][5][6] Its use depends on the thermal stability and volatility of the analytes.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Quench in 900 µL of a suitable solvent like ethyl acetate. c. Filter through a 0.45 µm PTFE syringe filter.

-

Instrumentation and Conditions:

| Parameter | Value | Rationale |

| GC Column | Low-polarity stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film | Good general-purpose column for separating aromatic compounds.[7] |

| Injection Mode | Splitless | Maximizes sensitivity for trace component analysis. |

| Inlet Temp. | 280 °C | Ensures volatilization without thermal degradation. |

| Oven Program | Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min | Provides separation between compounds with different boiling points. |

| Carrier Gas | Helium, 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible fragmentation patterns for library matching. |

| MS Scan Range | 50 - 400 m/z | Covers the molecular weights of all expected components. |

In-Situ Spectroscopic Techniques: Real-Time Process Understanding

In-situ techniques monitor the reaction directly within the vessel, providing continuous data and eliminating the need for sampling and quenching.[2][8] This allows for a true real-time understanding of the reaction's progress.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for monitoring the change in concentration of functional groups.[9] By inserting an Attenuated Total Reflectance (ATR) probe into the reaction, one can track key vibrational bands.

Causality and Method Application: The power of this technique lies in its ability to selectively monitor functional groups that appear or disappear. In this synthesis, the most prominent change is the consumption of the phenolic -OH group from 2,5-difluoro-4-nitrophenol and the formation of the C-O-C aryl ether linkage in the product. These changes provide a direct measure of the reaction's conversion. Monitoring the "fingerprint region" (600–1500 cm⁻¹) can also reveal complex structural changes.[10]

Protocol: In-Situ FTIR Monitoring

-

Setup: a. Insert a clean, dry ATR-FTIR probe into the reaction vessel. b. Collect a background spectrum of the solvent and starting materials at the initial reaction temperature before adding the final reagent to initiate the reaction.

-

Data Acquisition: a. Begin acquiring spectra immediately after reaction initiation. b. Collect a spectrum every 1-5 minutes for the duration of the reaction.

-

Data Analysis: a. Identify key spectral bands that change significantly over time. b. Plot the absorbance (or peak area) of these bands versus time to generate a reaction profile.

- Disappearance: Phenolic O-H stretch (broad, ~3300 cm⁻¹), Phenolic C-O stretch (~1200-1250 cm⁻¹).

- Appearance: Aryl-Aryl Ether C-O-C asymmetric stretch (~1240 cm⁻¹), changes in aromatic C-H out-of-plane bending patterns (700-900 cm⁻¹).

Diagram of In-Situ FTIR Monitoring

Caption: Conceptual setup for in-situ FTIR reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and can be used for quantitative analysis. While in-situ NMR is a powerful but specialized technique[11][12], periodic offline NMR analysis of reaction aliquots is highly practical. The presence of fluorine in the molecule makes ¹⁹F NMR a particularly clean and powerful tool.

Causality and Method Application: The chemical environment around each nucleus changes as reactants are converted to product. This results in predictable shifts in the NMR spectrum.

-

¹H NMR: The aromatic protons on both the pyridine and phenoxy rings will have unique chemical shifts and coupling patterns in the reactants versus the product.[13][14]

-

¹⁹F NMR: The two fluorine atoms on the phenoxy ring are in different environments and will likely appear as two distinct signals. Their chemical shifts will be sensitive to the formation of the ether linkage, providing a clear and direct probe for reaction conversion with a very low background signal.

-

¹³C NMR: Aromatic carbons absorb between 120-150 ppm.[15][16] Tracking the appearance of new carbon signals corresponding to the product provides definitive evidence of its formation.

Protocol: Offline NMR Analysis

-

Sample Preparation: a. Withdraw ~0.5 mL of the reaction mixture. b. Quench the reaction. c. Perform a mini-workup: dilute with a solvent like dichloromethane, wash with water to remove salts (e.g., KCl), dry the organic layer, and evaporate the solvent. d. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: a. Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. b. Use an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H) for accurate quantification if required.

-

Data Analysis: a. Compare the integrals of proton or fluorine signals unique to the product against those unique to the starting materials to determine the reaction conversion.

Expected NMR Data Summary

| Nucleus | Species | Expected Chemical Shift Range (ppm) | Key Diagnostic Feature |

| ¹H | 2,5-difluoro-4-nitrophenol | 7.0 - 8.5 | Disappearance of a broad phenolic -OH signal. |

| ¹H | Product | 7.0 - 9.0 | Appearance of a new set of coupled aromatic signals. |

| ¹⁹F | 2,5-difluoro-4-nitrophenol | -110 to -140 | Disappearance of two distinct fluorine signals. |

| ¹⁹F | Product | -110 to -140 | Appearance of two new, shifted fluorine signals. |

| ¹³C | Product | 110 - 165 | Appearance of new aromatic carbon signals.[16][17] |

Integrated Analytical Strategy

No single technique provides all the necessary information. A robust monitoring strategy integrates the strengths of each method.

-

Primary Monitoring (In-Situ FTIR): Use in-situ FTIR for continuous, real-time tracking of the reaction progress. This is ideal for identifying the onset of the reaction, determining the point of maximum reaction rate, and estimating the time to completion.

-

Quantitative Checkpoints (Offline HPLC): At key intervals (e.g., t=0, 50% completion based on FTIR, and final time point), take aliquots for HPLC analysis. This provides accurate quantification of reactants, product, and any significant impurities.

-

Structural Confirmation (NMR/MS): Use GC-MS to confirm the mass of the final product from an offline sample. Use NMR on the final, isolated material to provide unequivocal structural confirmation and assess final purity.

Integrated Workflow Diagram

Caption: An integrated analytical strategy for reaction monitoring.

Conclusion

The successful synthesis and scale-up of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine relies on a detailed understanding of the reaction dynamics. By employing an integrated analytical approach, researchers and process chemists can achieve robust control over the manufacturing process. In-situ FTIR provides invaluable real-time kinetic data, while offline HPLC offers high-resolution quantitative snapshots of the reaction's composition. Finally, NMR and MS serve as indispensable tools for the definitive structural confirmation of the final product. This multi-modal strategy ensures the development of an efficient, safe, and reproducible chemical process, ultimately leading to higher quality products in drug development and other industries.

References

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

-

PrepChem, "Synthesis of 2,5-difluoro-4-chloropyrimidine," PrepChem.com. Available at: [Link]

- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents.

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.

-

Agency for Toxic Substances and Disease Registry (ATSDR), "Analytical Methods for Pyridine," in Toxicological Profile for Pyridine. Available at: [Link]

-

ResearchGate, "GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...". Available at: [Link]

-

Journal of Chemical Education, "13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid)". Available at: [Link]

-

ResearchGate, "Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV". Available at: [Link]

-

Chemistry LibreTexts, "15.7: Spectroscopy of Aromatic Compounds". Available at: [Link]

-

PubChem, "2,5-Difluoro-4-chloropyrimidine". National Center for Biotechnology Information. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences, "Functional group profiling of medicinal plants using FTIR spectroscopy". Available at: [Link]

-

CROMlab, "Analysis of Chlorinated Pesticides by GC/MS". Available at: [Link]

-

Mettler Toledo, "In-Situ Monitoring of Chemical Reactions". Available at: [Link]

-

U.S. Environmental Protection Agency (EPA), "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)". Available at: [Link]

-

Chemical Science, "Exploiting in situ NMR to monitor the formation of a metal–organic framework". Available at: [Link]

-

Chromatography Forum, "HPLC separation of related halogenated aromatic, any one??". Available at: [Link]

-